N,N,2-trimethyl-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-4-pyrimidinamine -

N,N,2-trimethyl-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-4-pyrimidinamine

Catalog Number: EVT-4613804
CAS Number:
Molecular Formula: C22H26N6OS
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide []

    Compound Description: This compound, identified as compound 7 in the study, acts as a potent HIV-1 inhibitor. It specifically targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. Mechanistic studies demonstrate its direct interaction with HIV-1 MA, competing with PI(4,5)P2 for binding and consequently decreasing viral production. Notably, compound 7 exhibits broad neutralizing anti-HIV activity against group M isolates with IC50 values ranging from 7.5–15.6 μM. Mutations within the MA protein's PI(4,5)P2 binding site diminish the compound's antiviral effect, further confirming its mechanism of action. []

-(2-Ethoxyphenyl)-5-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazole []

    Compound Description: This compound, designated as compound 17 in the research, displays antiviral activity against HIV-1. []

N-[4-Ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide []

    Compound Description: Identified as compound 18 in the study, this compound exhibits antiviral activity against HIV-1. []

-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine []

    Compound Description: This compound, referred to as compound 5 in the study, serves as a lead compound for developing selective cyclin-dependent kinase 9 (CDK9) inhibitors. Analysis of its co-crystal structure bound to CDK2 and CDK9 reveals that compound 5 favors an "inward" conformation in CDK9, while adopting both "inward" and "outward" conformations in CDK2. This observation prompted the design of macrocyclic structures aiming to enhance selectivity for CDK9 over CDK2 and Aurora kinases (ARKs). []

-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene []

    Compound Description: Synthesized as a simplified analog of designed macrocyclic CDK9 inhibitors, this compound, designated as compound 44 in the study, exhibits minimal activity against CDK2 and ARKs (>219 nM for both kinases). []

-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene-1-carbonitrile []

    Compound Description: This compound, identified as compound 79, emerged as the most selective CDK9 inhibitor through extensive modifications (–CH3, –CN, –F) of the parent macrocycle. It demonstrates a 60-fold selectivity for CDK9 over CDK2 and a 90-fold selectivity over ARKs. Further kinase profiling highlights its high selectivity, with tyrosine-protein kinase Lyn(h) as the only identified off-target. []

Properties

Product Name

N,N,2-trimethyl-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-4-pyrimidinamine

IUPAC Name

[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone

Molecular Formula

C22H26N6OS

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C22H26N6OS/c1-15-20(30-21(23-15)17-8-6-5-7-9-17)22(29)28-12-10-27(11-13-28)19-14-18(26(3)4)24-16(2)25-19/h5-9,14H,10-13H2,1-4H3

InChI Key

QSGIIVOBBOTWFA-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=NC(=N4)C)N(C)C

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=NC(=N4)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.